
(S)-2-amino-2-ethyl-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-2-amino-2-ethyl-3-methylbutanoic acid is an organic compound with a chiral center, making it optically active This compound is a derivative of amino acids and is structurally related to leucine, an essential amino acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-ethyl-3-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For example, the use of chiral auxiliaries or catalysts can help in obtaining the desired enantiomer with high enantiomeric purity. The reaction conditions typically involve the use of solvents like dichloromethane or ethanol, and reagents such as lithium diisopropylamide (LDA) for deprotonation steps.
Industrial Production Methods
On an industrial scale, the production of this compound may involve fermentation processes using genetically modified microorganisms. These microorganisms can be engineered to produce the desired compound through metabolic pathways. The fermentation broth is then subjected to purification processes, including crystallization and chromatography, to isolate the pure compound.
化学反応の分析
Types of Reactions
(S)-2-amino-2-ethyl-3-methylbutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding keto acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the keto form back to the amino acid using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Thionyl chloride, phosphorus tribromide.
Major Products Formed
Oxidation: Formation of keto acids.
Reduction: Regeneration of the amino acid.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(S)-2-amino-2-ethyl-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes.
作用機序
The mechanism of action of (S)-2-amino-2-ethyl-3-methylbutanoic acid involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. The molecular targets include aminotransferases and dehydrogenases, which catalyze the conversion of the compound into other metabolites.
類似化合物との比較
Similar Compounds
Leucine: An essential amino acid with a similar structure but different side chain.
Isoleucine: Another essential amino acid with a branched-chain structure.
Valine: A branched-chain amino acid with structural similarities.
Uniqueness
(S)-2-amino-2-ethyl-3-methylbutanoic acid is unique due to its specific chiral configuration and the presence of an ethyl group on the alpha carbon. This structural feature distinguishes it from other branched-chain amino acids and contributes to its distinct chemical and biological properties.
特性
分子式 |
C7H15NO2 |
|---|---|
分子量 |
145.20 g/mol |
IUPAC名 |
(2S)-2-amino-2-ethyl-3-methylbutanoic acid |
InChI |
InChI=1S/C7H15NO2/c1-4-7(8,5(2)3)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t7-/m0/s1 |
InChIキー |
ZREHYDMEQQDRGS-ZETCQYMHSA-N |
異性体SMILES |
CC[C@](C(C)C)(C(=O)O)N |
正規SMILES |
CCC(C(C)C)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)

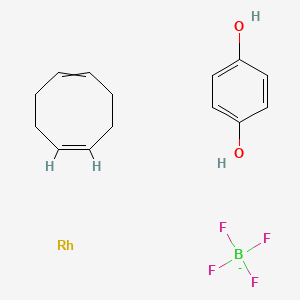
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
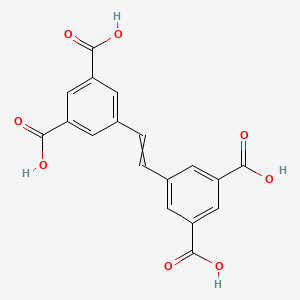
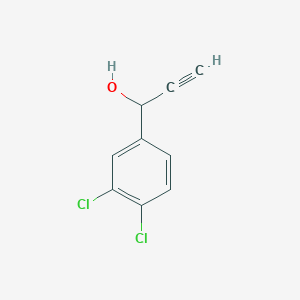
![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)

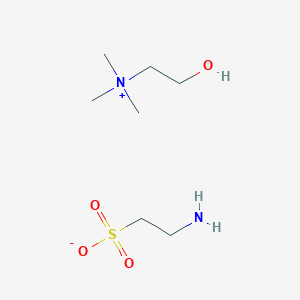
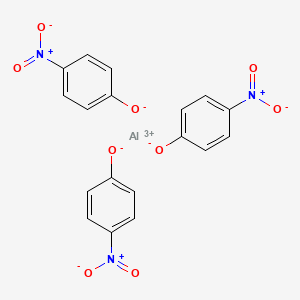


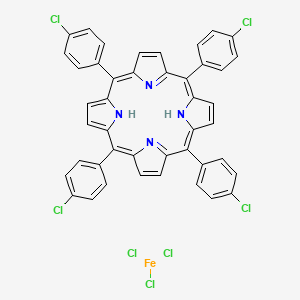
![2-amino-3-[[2-amino-3-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]-3-oxopropyl]disulfanyl]-1-[8-(cyclohexylmethyl)-2-phenyl-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]propan-1-one](/img/structure/B11927138.png)
